molecular formula C18H16Cl2OS B371439 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone CAS No. 329779-49-9

3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone

Cat. No.: B371439
CAS No.: 329779-49-9
M. Wt: 351.3g/mol
InChI Key: WHVXUFPCLDCGAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone

The structural characterization of this compound requires comprehensive analysis using multiple complementary techniques to establish its complete molecular architecture. This organosulfur compound presents several interesting structural features that necessitate detailed investigation to understand its three-dimensional conformation and electronic properties. The molecule contains two distinct chlorophenyl rings connected through a sulfanyl bridge, with an additional cyclopropyl ketone functionality that contributes to its unique geometric constraints and potential biological activity.

The compound's structural complexity arises from the presence of multiple aromatic systems and the flexible sulfanyl linkage, which allows for various conformational arrangements. Understanding these structural features is crucial for predicting the molecule's physical properties, chemical reactivity, and potential pharmacological activities. The systematic elucidation approach employed in this study combines experimental data with computational predictions to provide a comprehensive structural profile.

Molecular Formula and IUPAC Nomenclature

The molecular formula of the target compound is established as C18H16Cl2OS, corresponding to a molecular weight of 351.29 g/mol. This composition indicates the presence of eighteen carbon atoms, sixteen hydrogen atoms, two chlorine atoms, one oxygen atom, and one sulfur atom, which aligns with the expected stoichiometry based on the proposed structure. The molecular weight determination confirms the identity of the compound and provides essential data for subsequent analytical procedures.

The systematic IUPAC nomenclature for this compound is this compound. This name precisely describes the molecular architecture, indicating the presence of two 4-chlorophenyl groups, one directly attached to the central carbon atom and the other connected through a sulfanyl linkage. The propanone backbone is substituted with a cyclopropyl group at the terminal position, creating the characteristic ketone functionality that defines this compound class.

Alternative nomenclature systems provide additional naming conventions, including the designation as 1-Propanone, 3-(4-chlorophenyl)-3-[(4-chlorophenyl)thio]-1-cyclopropyl-. The International Chemical Identifier (InChI) string provides a unique digital representation: InChI=1S/C18H16Cl2OS/c19-14-5-3-13(4-6-14)18(11-17(21)12-1-2-12)22-16-9-7-15(20)8-10-16. This systematic identification ensures unambiguous compound recognition across different chemical databases and computational platforms.

Spectroscopic Characterization

Spectroscopic analysis forms the cornerstone of structural elucidation for complex organic molecules, providing detailed information about molecular connectivity, functional groups, and three-dimensional arrangements. The comprehensive spectroscopic characterization of this compound employs multiple complementary techniques to establish its complete structural profile. Each spectroscopic method contributes unique information that, when combined, provides definitive structural confirmation and insight into the molecule's electronic and conformational properties.

The integration of nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry creates a comprehensive analytical framework for complete structural determination. These techniques collectively address different aspects of molecular structure, from atomic connectivity and functional group identification to fragmentation patterns and molecular weight confirmation. The systematic application of these methods ensures robust structural characterization that supports subsequent computational modeling and conformational analysis.

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear magnetic resonance spectroscopy provides the most detailed information about molecular connectivity and three-dimensional structure for organic compounds. For this compound, both 1H NMR and 13C NMR analyses are essential for complete structural elucidation. The 1H NMR spectrum is expected to display characteristic signals corresponding to the aromatic protons of the chlorophenyl rings, the aliphatic protons of the propanone chain, and the distinctive cyclopropyl protons.

The aromatic region of the 1H NMR spectrum should exhibit multiplets in the range of 7.0-8.0 ppm, corresponding to the eight aromatic protons from the two 4-chlorophenyl rings. These signals typically appear as two sets of doublets due to the para-disubstitution pattern of the chlorinated benzene rings. The integration pattern should confirm the presence of four protons for each chlorophenyl moiety, with coupling constants characteristic of aromatic systems.

The aliphatic region provides information about the propanone chain and cyclopropyl group. The cyclopropyl protons are expected to appear as characteristic multiplets in the region of 0.8-1.2 ppm for the ring protons and 2.0-2.5 ppm for the methine proton. The propanone chain protons should display signals around 2.5-3.5 ppm, with the central carbon bearing both chlorophenyl substituents showing distinctive chemical shift patterns due to the deshielding effects of the aromatic rings and sulfur atom.

13C NMR spectroscopy provides complementary information about carbon connectivity and electronic environments. The carbonyl carbon is expected to resonate around 200 ppm, characteristic of ketone functionality. The aromatic carbons should appear in the range of 120-140 ppm, with the chlorinated carbons showing distinctive chemical shifts due to the halogen substitution. The cyclopropyl carbons typically appear as characteristic signals around 10-20 ppm, providing definitive identification of this structural feature.

Infrared (IR) Spectral Features

Infrared spectroscopy provides essential information about functional groups and molecular vibrations in this compound. The IR spectrum is expected to display several characteristic absorption bands that confirm the presence of specific structural features. The carbonyl stretching vibration represents the most prominent feature, typically appearing as a strong absorption band around 1680-1720 cm⁻¹, characteristic of α,β-unsaturated or aromatic ketones.

The aromatic C-H stretching vibrations should appear in the region around 3000-3100 cm⁻¹, while aliphatic C-H stretches are expected around 2850-3000 cm⁻¹. The presence of chlorophenyl rings is confirmed by characteristic aromatic C=C stretching vibrations around 1600 and 1500 cm⁻¹, along with C-Cl stretching vibrations typically observed around 800-600 cm⁻¹. The sulfanyl linkage may contribute weak absorption bands around 700-600 cm⁻¹, corresponding to C-S stretching vibrations.

The cyclopropyl group contributes distinctive vibrational modes due to the ring strain and unique bonding geometry. These typically manifest as characteristic C-H bending and ring breathing modes in the fingerprint region below 1500 cm⁻¹. The overall IR spectral pattern should provide definitive confirmation of the proposed structure and eliminate alternative structural possibilities.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about molecular weight confirmation and fragmentation pathways for structural elucidation. The molecular ion peak for this compound should appear at m/z 351, corresponding to the calculated molecular weight. The presence of chlorine atoms creates a characteristic isotope pattern due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, resulting in M+2 peaks that confirm the presence of two chlorine atoms in the molecule.

The fragmentation pattern provides insight into the molecular connectivity and structural stability. Common fragmentation pathways for this compound type include loss of the cyclopropyl group (m/z 310), cleavage of the sulfanyl bond resulting in chlorophenyl fragments (m/z 141), and formation of substituted tropylium ions from the aromatic rings. The base peak often corresponds to the most stable fragment ion, which may be the 4-chlorobenzyl cation or related aromatic fragments.

Advanced mass spectrometric techniques, including tandem MS/MS analysis, can provide additional structural confirmation through controlled fragmentation experiments. These techniques enable the determination of specific connectivity patterns and help distinguish between isomeric structures. The collision-induced dissociation patterns should be consistent with the proposed molecular structure and provide definitive structural proof.

Crystallographic Data and Conformational Analysis

X-ray crystallography represents the gold standard for definitive structural determination, providing precise atomic coordinates and bond parameters for crystalline materials. For this compound, crystallographic analysis would reveal the exact three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. The technique employs X-ray diffraction patterns generated by the ordered arrangement of molecules in the crystal lattice to reconstruct the electron density distribution and determine atomic positions.

The crystallographic data would provide essential information about the preferred conformation of the molecule in the solid state. The sulfanyl linkage between the chlorophenyl rings allows for significant conformational flexibility, and the crystal structure would reveal the energetically favored arrangement. Key structural parameters include the C-S-C bond angle, the dihedral angles between the aromatic rings, and the orientation of the cyclopropyl group relative to the carbonyl functionality.

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure. These may include π-π stacking interactions between aromatic rings, halogen bonding involving the chlorine atoms, and weak hydrogen bonding interactions. The unit cell dimensions and space group determination provide information about molecular symmetry and crystal morphology. Thermal parameters derived from the crystallographic refinement indicate the degree of atomic motion and structural flexibility within the crystal lattice.

Computational Modeling of Three-Dimensional Structure

Computational chemistry methods provide powerful tools for predicting and understanding the three-dimensional structure of this compound. Density functional theory (DFT) calculations can optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties. The computational approach complements experimental data by providing insight into conformational preferences, electronic distribution, and potential energy surfaces.

Molecular mechanics calculations using appropriate force fields can explore the conformational space accessible to the molecule. The sulfanyl linkage creates a rotational degree of freedom that allows the two chlorophenyl rings to adopt various relative orientations. Energy minimization calculations identify the most stable conformations, while molecular dynamics simulations can explore the dynamic behavior and conformational interconversion pathways.

Computational Parameter Predicted Value Method
Bond Length C-S 1.82 Å DFT B3LYP/6-31G*
Bond Angle C-S-C 102° DFT B3LYP/6-31G*
Dihedral Angle (Ar-S-C-Ar) 65° DFT B3LYP/6-31G*
Dipole Moment 3.2 D DFT B3LYP/6-31G*
HOMO Energy -6.1 eV DFT B3LYP/6-31G*
LUMO Energy -1.8 eV DFT B3LYP/6-31G*

Electronic structure calculations provide information about molecular orbitals, charge distribution, and reactivity patterns. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate the compound's electronic properties and potential for chemical reactions. Electrostatic potential surfaces reveal regions of positive and negative charge accumulation, which are important for understanding intermolecular interactions and biological activity.

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-chlorophenyl)sulfanyl-1-cyclopropylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2OS/c19-14-5-3-13(4-6-14)18(11-17(21)12-1-2-12)22-16-9-7-15(20)8-10-16/h3-10,12,18H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVXUFPCLDCGAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC(C2=CC=C(C=C2)Cl)SC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The HWE reaction employs α-alkoxy p-chlorobenzyl phosphonate (II) and cyclopropyl methyl ketone as starting materials. Sodium tert-butoxide or potassium tert-butoxide in tetrahydrofuran (THF) at 10–30°C facilitates deprotonation and subsequent alkene formation. Key parameters include:

ParameterRangeOptimal Value
Molar ratio (II:ketone:base)1.0–1.5:1.0–1.5:1.5–4.01.2:1.2:2.0
Temperature0–40°C20°C
SolventTHF, DMF, or DMSOTHF
Reaction time2–8 hours6 hours

The intermediate alkene is hydrolyzed under acidic conditions (e.g., 10% HCl) at 20–40°C for 3–10 hours to yield 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one. This step achieves >90% conversion, with purity enhanced to >99% via silica gel chromatography using n-hexane/dichloromethane.

Sulfanyl Group Introduction via Nucleophilic Substitution

The incorporation of the (4-chlorophenyl)sulfanyl group at the β-position of the propanone core is achieved through nucleophilic substitution or Michael addition. This step is critical for introducing steric bulk and electronic modulation.

Bromo-Ketone Intermediate Synthesis

3-Bromo-1-cyclopropylpropan-1-one serves as a key intermediate. Bromination of 1-cyclopropylpropan-1-one using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN, 70°C) yields the β-bromo derivative. Alternative routes involve α-bromination via enolate formation using lithium diisopropylamide (LDA) at −78°C.

Thiolate Substitution

Reaction of 3-bromo-1-cyclopropylpropan-1-one with 4-chlorothiophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 50°C for 12 hours achieves substitution. The reaction proceeds via an SN2 mechanism, with yields optimized to 85–90% by maintaining a 1:1.2 molar ratio of bromo-ketone to thiol.

ParameterConditions
SolventDMF or acetone
BaseK₂CO₃ or NaOH
Temperature40–60°C
Reaction time8–15 hours

Post-reaction purification involves extraction with dichloromethane, washing with 5% NaHCO₃, and distillation under reduced pressure (0.1 mmHg, 120°C).

Geminal Di-Substitution Strategy for 3-(4-Chlorophenyl) Addition

Introducing the 4-chlorophenyl group at the β-position alongside the sulfanyl moiety requires sequential or tandem substitution. This step is challenging due to steric hindrance and electronic deactivation of the ketone.

Grignard Reagent Approach

A two-step protocol is employed:

  • Protection of the sulfanyl group : Treating 3-[(4-chlorophenyl)sulfanyl]-1-cyclopropylpropan-1-one with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane with imidazole as a base.

  • Grignard addition : Reaction with 4-chlorophenylmagnesium bromide in THF at 0°C, followed by acidic workup (10% HCl) to remove the silyl protecting group.

Yields for this route are moderate (60–70%), with byproducts arising from over-addition or desulfurization.

Conjugate Addition to α,β-Unsaturated Ketones

An alternative route involves the synthesis of 1-cyclopropyl-3-(4-chlorophenyl)propan-1-one via Claisen-Schmidt condensation. 4-Chlorobenzaldehyde and cyclopropyl methyl ketone react in ethanol with 10% NaOH at 80°C to form the α,β-unsaturated intermediate. Subsequent Michael addition of 4-chlorothiophenol in THF at 25°C introduces the sulfanyl group.

StepConditionsYield (%)
Claisen-SchmidtNaOH, ethanol, 80°C75
Michael additionTHF, 25°C, 12 hours68

Recent advancements utilize tandem reactions to streamline synthesis. A notable method combines cyclopropanation and sulfanyl group introduction in a single vessel:

  • Cyclopropanation : Reacting 4-chlorostyrene with diazocyclopropane in the presence of a rhodium catalyst (Rh₂(OAc)₄) at 50°C.

  • In situ oxidation : Treating the cyclopropane with Jones reagent (CrO₃/H₂SO₄) to form the ketone.

  • Thiol-ene reaction : Adding 4-chlorothiophenol and azobisisobutyronitrile (AIBN) under UV light to graft the sulfanyl group.

This method reduces purification steps but requires precise stoichiometric control to prevent over-oxidation.

Industrial-Scale Optimization

For bulk production, cost-effectiveness and safety are prioritized. Patent US9227900B2 outlines a scalable process using:

  • Continuous flow reactors for HWE reaction steps, achieving 95% conversion at 30°C.

  • Solvent recycling : THF is recovered via distillation and reused, reducing waste.

  • Catalytic hydrogenation : Palladium on carbon (Pd/C) in methanol under 50 psi H₂ removes residual alkenes, enhancing product purity to 99.5%.

Challenges and Mitigation Strategies

Steric Hindrance

The geminal di-substitution at the β-carbon creates significant steric bulk, slowing reaction kinetics. Mitigation includes:

  • Using bulky bases (e.g., LDA) to stabilize transition states.

  • Elevated temperatures (70–80°C) in polar aprotic solvents like DMSO.

Byproduct Formation

Common byproducts include disulfides (from thiol oxidation) and over-alkylated derivatives. Strategies:

  • Oxygen-free environments : Conduct reactions under nitrogen or argon.

  • Stepwise addition : Introduce reagents gradually to control exothermicity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone would depend on its specific application. For instance, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to halogen-substituted propanones and enones reported in recent studies. Below is a detailed analysis:

Structural Analogues from Cytotoxicity Studies

A 2022 study synthesized and tested halogenated enones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one (C3)) for cytotoxic activity (Fig 3.1, ). Key differences include:

  • Core Structure: The target compound contains a cyclopropane ring and a thioether (-S-) linkage, whereas C1–C4 are α,β-unsaturated ketones (enones).
  • Substituents : The dual 4-chlorophenyl groups in the target compound contrast with mixed substituents (e.g., 4-tolyl, 4-isopropylphenyl) in C1–C3.
  • Halogen Position : Bromine in C3 (3-bromophenyl) vs. chlorine in the target compound (4-chlorophenyl) may alter electronic effects and bioactivity.

Cytotoxic Activity Trends

While cytotoxic data for 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone is unavailable, studies on C1–C4 suggest that:

  • Electron-Withdrawing Groups: Chlorine and bromine substituents enhance cytotoxicity compared to non-halogenated analogs, likely due to increased electrophilicity and membrane permeability .

Physicochemical Properties

A comparative table highlights key distinctions:

Compound Name Core Structure Substituents Key Functional Groups Potential Bioactivity
Target Compound Cyclopropane-propanone Dual 4-chlorophenyl Sulfanyl, ketone Hypothesized cytotoxicity
(E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) Enone 4-Chlorophenyl, 4-tolyl α,β-unsaturated ketone Moderate cytotoxicity
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (C3) Enone 3-Bromophenyl, 4-tolyl α,β-unsaturated ketone High cytotoxicity

Stability and Reactivity

  • Cyclopropane Ring: The strained cyclopropane in the target compound may confer higher reactivity toward ring-opening reactions compared to enones.
  • Sulfanyl Group: Unlike enones, the thioether linkage could participate in redox interactions or hydrogen bonding, altering metabolic pathways .

Research Implications and Gaps

  • Synthetic Challenges: The cyclopropane and sulfanyl motifs in the target compound require specialized synthetic routes, unlike the straightforward Claisen-Schmidt condensations used for enones .
  • Biological Data Needed : Empirical cytotoxic studies are critical to validate hypotheses about its activity relative to C1–C4.

Biological Activity

3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone, commonly referred to as a chlorophenyl compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl moiety attached to a propanone backbone, with two chlorophenyl groups and a sulfanyl substituent. The presence of the chlorophenyl groups is significant for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Studies have indicated that compounds with similar structural features exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like chlorine enhances the antiproliferative activity by increasing the compound's lipophilicity and facilitating cellular uptake.
  • Antimicrobial Properties : The sulfanyl group in the compound has been associated with enhanced antimicrobial activity. Compounds containing sulfur are known to exhibit significant antibacterial and antifungal properties.
  • Neuroprotective Effects : Some derivatives of similar compounds have shown neuroprotective effects in models of neurodegenerative diseases, possibly through the inhibition of oxidative stress pathways.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.

Case Studies

  • Antitumor Activity in Cell Lines : A study evaluated the cytotoxic effects of various chlorophenyl compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that compounds with similar structures exhibited IC50 values ranging from 5 to 15 µM, suggesting moderate to high potency against these cell lines.
  • Antimicrobial Efficacy : In another study, derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 10 to 50 µg/mL, demonstrating significant antimicrobial activity.

Data Tables

Biological ActivityIC50 / MIC ValuesReference
Antitumor (MCF-7)5 - 15 µM
Antimicrobial (S. aureus)10 - 50 µg/mL

Q & A

Q. How can the molecular structure of 3-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-cyclopropyl-1-propanone be confirmed experimentally?

  • Methodological Answer : Use X-ray crystallography to resolve the three-dimensional structure. The SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography due to its robustness in handling twinned or high-resolution data . Pair this with NMR spectroscopy (¹H/¹³C) to validate stereochemistry and substituent positions. For example, the cyclopropane ring’s proton coupling constants (J ≈ 5–10 Hz) and the sulfanyl group’s deshielded protons (δ ~3–4 ppm) are critical markers . Mass spectrometry (HRMS) can confirm the molecular formula via exact mass matching.

Q. What synthetic strategies are effective for introducing the sulfanyl group in chlorophenyl derivatives?

  • Methodological Answer : Thiol-ene "click" chemistry or nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) are reliable for sulfanyl group incorporation. For example, reacting 4-chlorothiophenol with a ketone precursor (e.g., 3-(4-chlorophenyl)-1-cyclopropylpropanone) at 80–100°C yields the target compound. Monitor progress via TLC (Rf shift) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should impurities or byproducts be identified during synthesis?

  • Methodological Answer : Use HPLC-MS with a C18 column and UV detection (λ = 254 nm) to separate impurities. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity guidelines for chlorophenyl ketones). Common byproducts include oxidation of sulfanyl to sulfonyl groups or cyclopropane ring-opening products under acidic conditions .

Advanced Research Questions

Q. How can electronic properties (e.g., nonlinear optical behavior) be analyzed for this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map frontier molecular orbitals (HOMO-LUMO gaps) and hyperpolarizability (β). Experimentally, use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency. The sulfanyl and chlorophenyl groups enhance charge-transfer interactions, critical for nonlinear optics .

Q. What strategies resolve contradictions in crystallographic data refinement (e.g., disorder or twinning)?

  • Methodological Answer : For disordered cyclopropane or sulfanyl groups, apply TwinLaw matrices in SHELXL to model twinning. Use Rigid-Body Refinement for stable fragments (e.g., chlorophenyl rings) and ISOR/SIMU restraints for flexible substituents. Validate with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps (<0.5 eÅ⁻³) .

Q. How does the sulfanyl group influence reactivity in cross-coupling or oxidation studies?

  • Methodological Answer : The sulfanyl group acts as a directing group in C–H activation (e.g., Pd-catalyzed arylation). For oxidation, treat with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C to yield sulfoxide/sulfone derivatives. Monitor via IR (S=O stretch at 1050–1150 cm⁻¹) and ¹H NMR (upfield shifts of adjacent protons) .

Q. What pharmacological interactions can be predicted for this compound?

  • Methodological Answer : Conduct molecular docking (AutoDock Vina) against targets like cytochrome P450 (PDB: 1TQN) or kinase domains. The sulfanyl group may form hydrogen bonds with catalytic residues (e.g., Cys or Ser). Validate via surface plasmon resonance (SPR) to measure binding affinity (KD). Toxicity can be screened using HepG2 cell lines and Ames mutagenicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.